2,3,6-Trifluoro-4-iodoaniline 2,3,6-Trifluoro-4-iodoaniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC20457983
InChI: InChI=1S/C6H3F3IN/c7-2-1-3(10)4(8)5(9)6(2)11/h1H,11H2
SMILES:
Molecular Formula: C6H3F3IN
Molecular Weight: 272.99 g/mol

2,3,6-Trifluoro-4-iodoaniline

CAS No.:

Cat. No.: VC20457983

Molecular Formula: C6H3F3IN

Molecular Weight: 272.99 g/mol

* For research use only. Not for human or veterinary use.

2,3,6-Trifluoro-4-iodoaniline -

Specification

Molecular Formula C6H3F3IN
Molecular Weight 272.99 g/mol
IUPAC Name 2,3,6-trifluoro-4-iodoaniline
Standard InChI InChI=1S/C6H3F3IN/c7-2-1-3(10)4(8)5(9)6(2)11/h1H,11H2
Standard InChI Key SXQFTUULMJLROY-UHFFFAOYSA-N
Canonical SMILES C1=C(C(=C(C(=C1I)F)F)N)F

Introduction

Structural and Chemical Properties of 2,3,6-Trifluoro-4-iodoaniline

The molecular structure of 2,3,6-trifluoro-4-iodoaniline consists of an aniline ring substituted with three fluorine atoms at the 2-, 3-, and 6-positions and an iodine atom at the 4-position. This arrangement creates significant electronic effects due to the electron-withdrawing nature of halogens, which influence the compound’s reactivity and interaction with other molecules.

Electronic Effects of Halogen Substituents

The fluorine atoms, being highly electronegative, induce strong inductive effects, deactivating the aromatic ring and directing electrophilic substitution to specific positions. The iodine atom, while less electronegative than fluorine, contributes to resonance effects and steric hindrance, further modulating reactivity. Comparative studies on related compounds, such as 2-fluoro-4-iodoaniline and 2,3,4,5-tetrafluoro-6-iodoaniline, demonstrate that the positional arrangement of halogens critically impacts solubility, melting points, and stability .

Physicochemical Characteristics

While exact data for 2,3,6-trifluoro-4-iodoaniline are scarce, analogs provide insights:

  • Melting Point: Halogenated anilines typically exhibit melting points between 70°C and 150°C, depending on the number and position of substituents. For example, 2-fluoro-4-iodoaniline has a melting point of 113°C .

  • Solubility: Fluorine and iodine substituents reduce water solubility due to increased hydrophobicity. 2-Fluoro-4-iodoaniline, for instance, is sparingly soluble in aqueous media .

  • Stability: Iodine’s polarizability may enhance susceptibility to photodegradation, a common trait in iodoaromatics .

Synthesis and Regioselective Halogenation

The synthesis of polyhalogenated anilines often involves sequential halogenation steps or direct regioselective methods. A patent describing the production of 2,3,4-trifluoro-5-(iodo or bromo)benzoic acid (US8022247B2) offers relevant insights into regioselective iodination .

Direct Iodination Strategies

The patent highlights a single-step iodination process using iodinating agents (e.g., I₂) in the presence of oxidizing agents (e.g., MnO₂) and acid solvents. This method achieves >98% regioselectivity for the 5-position in trifluorobenzoic acid derivatives . While this targets a carboxylic acid derivative, analogous approaches could be adapted for anilines by modifying reaction conditions to accommodate the amine group’s sensitivity.

Challenges in Multi-Halogenated Systems

Regioselectivity becomes increasingly complex with multiple halogen substituents. For example, 2,3,4-trifluorobenzoic acid has two potential iodination sites (5- and 6-positions), but the patented process favors the 5-position due to steric and electronic factors . Applying this to 2,3,6-trifluoroaniline would require careful optimization to avoid competing reactions at the 4- and 5-positions.

Analytical Characterization Techniques

Advanced analytical methods are essential for characterizing halogenated anilines. A study on 2-fluoro-4-iodoaniline employed high-performance liquid chromatography/inductively coupled plasma mass spectrometry (HPLC/ICPMS) to detect iodine-containing metabolites in earthworms . This approach could be extended to 2,3,6-trifluoro-4-iodoaniline for:

  • Purity Analysis: Gradient reversed-phase HPLC can resolve halogenated isomers.

  • Metabolite Profiling: ICPMS provides sensitive, halogen-specific detection in biological systems .

Applications in Pharmaceutical and Materials Chemistry

Pharmaceutical Intermediates

Halogenated anilines serve as precursors for active pharmaceutical ingredients (APIs). For instance, 3,4-difluoro-2-(2-fluoro-4-iodophenylamino)-5-vinylbenzoic acid, derived from a related iodoaniline, is a key intermediate in kinase inhibitor synthesis . The iodine atom in 2,3,6-trifluoro-4-iodoaniline could facilitate Suzuki-Miyaura cross-coupling reactions to introduce aryl or vinyl groups, enhancing molecular diversity .

Materials Science

The electronic properties of polyhalogenated anilines make them candidates for organic semiconductors. Fluorine’s electron-withdrawing effect and iodine’s polarizability could tune charge transport properties in thin-film transistors .

Comparative Analysis with Structural Analogs

Compound NameMolecular FormulaKey Differences from 2,3,6-Trifluoro-4-iodoaniline
2-Fluoro-4-iodoanilineC₆H₅FINFewer fluorine substituents; simpler synthesis .
2,3,4,5-Tetrafluoro-6-iodoanilineC₆H₂F₄INAdditional fluorine at position 5; higher reactivity .
2-Bromo-6-iodo-4-(trifluoromethyl)anilineC₇H₄BrF₃INBromine and trifluoromethyl groups alter electronic effects .

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